molecular formula C9H11NO3 B8788845 2-Nitro-4-propylphenol CAS No. 6343-48-2

2-Nitro-4-propylphenol

Cat. No.: B8788845
CAS No.: 6343-48-2
M. Wt: 181.19 g/mol
InChI Key: SCESRFLQEYNAQZ-UHFFFAOYSA-N
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Description

The nitro group imparts electron-withdrawing effects, influencing acidity and reactivity, while the propyl substituent introduces steric and hydrophobic characteristics.

Properties

CAS No.

6343-48-2

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-nitro-4-propylphenol

InChI

InChI=1S/C9H11NO3/c1-2-3-7-4-5-9(11)8(6-7)10(12)13/h4-6,11H,2-3H2,1H3

InChI Key

SCESRFLQEYNAQZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Compound Substituents Molecular Formula Molecular Weight (g/mol) Estimated pKa Water Solubility
2-Nitro-4-propylphenol 2-NO₂, 4-C₃H₇ C₉H₁₁NO₃ ~181.19* ~7.5–8.0† Low
2-Nitrophenol 2-NO₂ C₆H₅NO₃ 139.11 7.23 Moderate
4-Nitrophenol 4-NO₂ C₆H₅NO₃ 139.11 7.15 Moderate
2-Chloro-4-nitrophenol 2-Cl, 4-NO₂ C₆H₄ClNO₃ 173.55 ~6.5† Low
4-Nitrophenyl ester‡ Ester, 5-n-propyl C₁₄H₁₃NO₅ 275.26 N/A (ester) Very Low

*Calculated based on substituent contributions. †Estimated via substituent effects: Nitro (-NO₂) lowers pKa (increases acidity), while alkyl (-C₃H₇) raises pKa . ‡4-Nitrophenyl 5-n-propyl-2-furoate .

Key Observations:

  • Acidity: this compound is less acidic than 2-Chloro-4-nitrophenol due to the electron-donating propyl group countering the nitro’s electron-withdrawing effect .
  • Solubility: The hydrophobic propyl group reduces water solubility compared to unsubstituted nitrophenols .
  • Molecular Weight: Higher than 2-Nitrophenol due to the propyl chain, influencing physical states (e.g., melting point) .

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